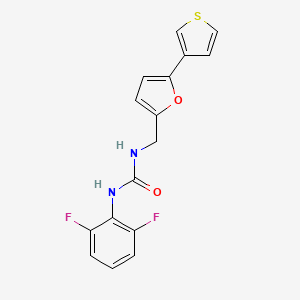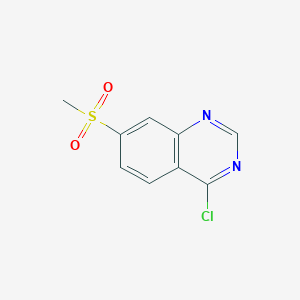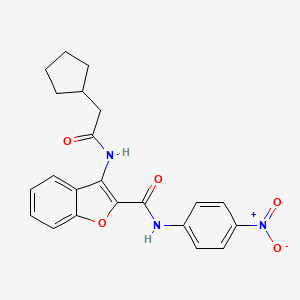
1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be utilized in the synthesis of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds include protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .科学的研究の応用
Chemical Synthesis and Derivative Formation
1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is involved in the synthesis of novel pyridine and naphthyridine derivatives, which are of interest in medicinal chemistry. Abdelrazek et al. (2010) discuss the dimerization reactions of related malononitrile compounds, leading to the formation of various derivatives with potential pharmacological applications (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Antibacterial and Antifungal Properties
Compounds similar to 1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea have shown promising antibacterial and antifungal activities. Alabi et al. (2020) synthesized urea and thiourea derivatives, demonstrating their efficacy against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Alabi, Abdulsalami, Adeoye, Aderinto, & Adigun, 2020).
Electron Paramagnetic Resonance Studies
In a study by Fajarí et al. (1998), derivatives of furan and thiophene, structurally related to 1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea, were analyzed using electron paramagnetic resonance. This research aids in understanding the electronic properties of such compounds, which can be crucial in designing materials for electronic applications (Fajarí, Brillas, Alemán, & Juliá, 1998).
Antipathogenic Activity
Limban et al. (2011) explored the antipathogenic activity of thiourea derivatives, similar to the compound . Their study revealed significant activity against biofilm-forming bacterial strains, suggesting potential use in treating infections involving biofilms (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Novel Compounds
Koza and Balcı (2011) reported the synthesis of new classes of compounds starting from methylene-connected esters of thiophene and furan, akin to the structure of 1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea. This research contributes to the diversity of chemical compounds available for various applications (Koza & Balcı, 2011).
Enantioselective Anion Receptors
Roussel et al. (2006) studied atropisomeric (thio)ureas, which are structurally related to the compound , as enantioselective anion receptors. Their findings contribute to the development of new molecular sensors and chiral recognition materials (Roussel, Román, Andreoli, Del Rio, Faure, & Vanthuyne, 2006).
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-12-2-1-3-13(18)15(12)20-16(21)19-8-11-4-5-14(22-11)10-6-7-23-9-10/h1-7,9H,8H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRPKARYDRHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455962.png)
![8-allyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455964.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455967.png)

![5-chloro-6-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2455970.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2455972.png)

![N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2455975.png)
![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)
![3-allyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455977.png)


![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2455982.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2455983.png)